Cas no 2126714-35-8 (1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate)

1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- EN300-37153498
- 1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate
- 2126714-35-8
- 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C15H12BrF3O3S/c1-10-5-7-13(8-6-10)23(20,21)22-14(15(17,18)19)11-3-2-4-12(16)9-11/h2-9,14H,1H3
- InChIKey: FKDVLDZVNGPDMP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C(C(F)(F)F)OS(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 407.96426g/mol
- どういたいしつりょう: 407.96426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153498-0.25g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 0.25g |
$485.0 | 2025-03-18 | |
Enamine | EN300-37153498-5.0g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 5.0g |
$1530.0 | 2025-03-18 | |
Enamine | EN300-37153498-10.0g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 10.0g |
$2269.0 | 2025-03-18 | |
Enamine | EN300-37153498-1.0g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 1.0g |
$528.0 | 2025-03-18 | |
Enamine | EN300-37153498-2.5g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 2.5g |
$1034.0 | 2025-03-18 | |
Enamine | EN300-37153498-0.05g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 0.05g |
$443.0 | 2025-03-18 | |
Enamine | EN300-37153498-0.1g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 0.1g |
$464.0 | 2025-03-18 | |
Enamine | EN300-37153498-0.5g |
1-(3-bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
2126714-35-8 | 95.0% | 0.5g |
$507.0 | 2025-03-18 |
1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate 関連文献
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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7. Book reviews
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonateに関する追加情報
Introduction to 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate (CAS No. 2126714-35-8)
1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate, identified by the CAS number 2126714-35-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a bromophenyl group, a trifluoroethyl moiety, and a methylbenzene-1-sulfonate substituent. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active agents, particularly in the development of novel therapeutic agents targeting complex diseases.
The bromophenyl component of the molecule is a key structural feature that contributes to its reactivity and interaction with biological targets. Phenyl rings substituted with bromine atoms are well-documented for their role in enhancing binding affinity and selectivity in drug design. In particular, the 3-bromophenyl group provides a suitable platform for further functionalization, enabling the construction of more intricate molecular architectures. This property has been leveraged in the development of small-molecule inhibitors and modulators that interact with enzymes and receptors involved in critical biological pathways.
The trifluoroethyl group is another defining characteristic of this compound. The introduction of fluorine atoms into organic molecules often leads to significant improvements in pharmacokinetic properties, such as increased metabolic stability and lipophilicity. In the context of 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate, the trifluoroethyl moiety likely contributes to enhanced solubility and bioavailability, making it a promising candidate for further pharmaceutical development. This structural feature has been extensively studied in the literature for its ability to modulate drug-receptor interactions and improve overall drug efficacy.
The presence of the 4-methylbenzene-1-sulfonate group further enhances the versatility of this compound as a synthetic intermediate. Sulfonate groups are known for their ability to improve water solubility and binding affinity, making them valuable in the design of drugs that require efficient absorption and distribution within biological systems. Additionally, sulfonate-containing compounds have been widely explored for their anti-inflammatory, antimicrobial, and anticancer properties. The combination of these structural elements in 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate suggests potential applications in multiple therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have demonstrated that the bromophenyl and trifluoroethyl groups can effectively engage with specific residues on enzymes and receptors, leading to high-affinity binding. These findings have been instrumental in guiding the optimization of lead compounds for clinical development. Furthermore, the 4-methylbenzene-1-sulfonate moiety has been shown to enhance binding stability by forming critical hydrogen bonds and hydrophobic interactions with biological targets.
In addition to its potential as a drug intermediate, 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate has found applications in materials science and agrochemical research. The unique combination of functional groups makes it a versatile building block for synthesizing polymers with tailored properties. For instance, its incorporation into polymer backbones can enhance thermal stability and mechanical strength. Similarly, in agrochemical applications, derivatives of this compound have shown promise as herbicides and fungicides due to their ability to disrupt essential biological processes in pests.
The synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore its importance as a benchmark for developing new synthetic routes in organic chemistry.
Current research efforts are focused on expanding the chemical space explored by derivatives of 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate through structural modifications aimed at improving pharmacological profiles. By leveraging computational tools and high-throughput screening techniques, scientists are identifying novel analogs with enhanced potency, selectivity, and safety profiles. These studies not only contribute to our understanding of structure-activity relationships but also pave the way for innovative therapeutic strategies.
The growing interest in fluorinated compounds underscores their significance in modern drug discovery. The unique electronic properties of fluorine atoms can significantly influence molecular interactions with biological targets, making fluorinated derivatives highly sought after in pharmaceutical research. As such, 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate represents an important example of how strategic incorporation of fluorine can enhance drug-like properties.
In conclusion, 1-(3-Bromophenyl)-2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate (CAS No. 2126714-35-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable tool for pharmaceutical research,materials science,and agrochemical development。Ongoing studies continue to uncover new applications and synthetic pathways,solidifying its role as a cornerstone in modern chemical innovation.
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